molecular formula C24H22ClN3O B11468541 3-(4-chlorophenyl)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine

3-(4-chlorophenyl)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B11468541
M. Wt: 403.9 g/mol
InChI Key: XAOBQVAJSXWZSH-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by the introduction of the chlorophenyl and cyclohepta groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient synthesis of the compound. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is unique due to its specific structural features, which confer high potency and selectivity towards its molecular targets. Its ability to form stable interactions with enzyme active sites makes it a promising candidate for further development in therapeutic applications .

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,3,7-triazatricyclo[7.5.0.02,6]tetradeca-1(9),3,5,7-tetraene

InChI

InChI=1S/C24H22ClN3O/c1-29-19-7-5-6-17(14-19)23-20-8-3-2-4-9-22(20)28-24(27-23)21(15-26-28)16-10-12-18(25)13-11-16/h5-7,10-15H,2-4,8-9H2,1H3

InChI Key

XAOBQVAJSXWZSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C4=C2CCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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